molecular formula C9H14O3 B2467342 tert-Butyl 4-hydroxypent-2-ynoate CAS No. 1000021-62-4

tert-Butyl 4-hydroxypent-2-ynoate

Cat. No.: B2467342
CAS No.: 1000021-62-4
M. Wt: 170.208
InChI Key: RMRTUWJPAWOQDS-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxypent-2-ynoate is an organic compound with the chemical formula C9H14O3. It is a tert-butyl ester derivative of 4-hydroxypent-2-ynoic acid. This compound is known for its unique reactivity due to the presence of both a hydroxyl group and an alkyne moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-hydroxypent-2-ynoate can be synthesized through various methods. One common approach involves the reaction of tert-butyl propiolate with acetaldehyde in the presence of a strong base such as lithium diisopropylamide (LDA) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide as an oxidizing agent. For example, tert-butyl esters can be synthesized from benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxypent-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of tert-butyl 4-oxopent-2-ynoate.

    Reduction: Formation of tert-butyl 4-hydroxypent-2-ene or tert-butyl 4-hydroxypentane.

    Substitution: Formation of tert-butyl 4-chloropent-2-ynoate.

Scientific Research Applications

tert-Butyl 4-hydroxypent-2-ynoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxybut-2-ynoate
  • tert-Butyl 4-hydroxyhex-2-ynoate
  • tert-Butyl 4-hydroxyhept-2-ynoate

Uniqueness

tert-Butyl 4-hydroxypent-2-ynoate is unique due to its specific chain length and the presence of both a hydroxyl group and an alkyne moiety. This combination of functional groups provides distinct reactivity patterns compared to other similar compounds, making it particularly useful in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-hydroxypent-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(10)5-6-8(11)12-9(2,3)4/h7,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRTUWJPAWOQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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